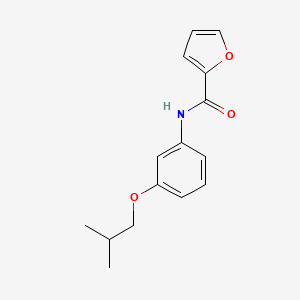

N-(3-isobutoxyphenyl)-2-furamide

Description

N-(3-isobutoxyphenyl)-2-furamide is a synthetic organic compound characterized by a furanamide backbone substituted with a 3-isobutoxyphenyl group. These compounds typically exhibit diverse biological activities, including enzyme inhibition, metabolic regulation, and neuroprotection, depending on their substituents. For example, N-(benzoylphenyl)-2-furamide derivatives demonstrate anti-hyperlipidemic effects , while melatonin-related 2-furamides like NMDPEF act as quinone oxidoreductase 2 (QR2) inhibitors . The 3-isobutoxyphenyl substituent in this compound likely influences its lipophilicity, metabolic stability, and target affinity compared to other analogs.

Properties

IUPAC Name |

N-[3-(2-methylpropoxy)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11(2)10-19-13-6-3-5-12(9-13)16-15(17)14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGXOLWMJVHKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isobutoxyphenyl)-2-furamide typically involves the reaction of 3-isobutoxyphenylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-isobutoxyphenylamine+2-furoyl chloride→N-(3-isobutoxyphenyl)-2-furamide+HCl

Industrial Production Methods: Industrial production of N-(3-isobutoxyphenyl)-2-furamide would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-isobutoxyphenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: N-(3-isobutoxyphenyl)-2-furamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, N-(3-isobutoxyphenyl)-2-furamide is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the furan and phenyl groups.

Mechanism of Action

The mechanism by which N-(3-isobutoxyphenyl)-2-furamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isobutoxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The furan ring can participate in π-π interactions, contributing to binding affinity.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The anti-hyperlipidemic activity of benzoylphenyl derivatives highlights the importance of aromatic groups in lipid metabolism regulation. In contrast, the isobutoxyphenyl group in the target compound may enhance blood-brain barrier penetration due to its lipophilic nature, making it suitable for neuroactive applications.

- Enzyme Inhibition : NMDPEF’s QR2 inhibition underscores the role of fused heterocyclic systems in targeting oxidative stress pathways. The absence of such a system in N-(3-isobutoxyphenyl)-2-furamide suggests divergent mechanisms of action.

- Chemical Stability: 2-Furamides generally exhibit resistance to methanolysis compared to picolinamides, as seen in DMC synthesis studies . This stability may extend to the target compound, enhancing its pharmacokinetic profile.

Physicochemical Properties:

- Synthetic Routes: Similar 2-furamides are synthesized via condensation of furan-2-carboxylic acid derivatives with substituted anilines. For example, N-(benzoylphenyl)-2-furamides were prepared from methyl-5-(3-hydroxyphenyl)furan-2-carboxylate and aminobenzophenones .

Challenges:

- Regioselectivity : Substitution patterns (e.g., 3- vs. 4-position on phenyl rings) significantly affect biological activity, as seen in anti-hyperlipidemic studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3-isobutoxyphenyl)-2-furamide and related carboxamide derivatives?

- Methodological Answer : Synthesis typically involves coupling 2-furoic acid derivatives with substituted anilines. For example, methyl furan-2-carboxylate can be activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with 3-isobutoxyaniline under basic conditions (e.g., NaOH or pyridine) to yield the target compound. Solvent choice (e.g., DMF, THF) and temperature (60–80°C) are critical for optimizing yield .

Q. How is N-(3-isobutoxyphenyl)-2-furamide characterized to confirm structural integrity and purity?

- Methodological Answer : Post-synthesis characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.

- Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade material).

- Thermal Analysis : Melting point determination (e.g., 180–185°C range for similar derivatives) .

Advanced Research Questions

Q. How can computational tools guide the prediction of pharmacokinetic properties for N-(3-isobutoxyphenyl)-2-furamide?

- Methodological Answer : Molecular descriptors (e.g., logP, polar surface area) from PubChem or ChemAxon software predict absorption and metabolism. For instance, the isobutoxy group increases lipophilicity (logP ~3.5), potentially enhancing blood-brain barrier permeability but reducing aqueous solubility. Molecular docking (AutoDock Vina) can model interactions with targets like quinone oxidoreductase 2 (QR2), a pathway implicated in oxidative stress .

Q. What strategies resolve contradictions in biological activity data across structurally similar furamides?

- Methodological Answer :

- Systematic SAR Studies : Compare N-(3-isobutoxyphenyl) with analogs (e.g., 3-ethoxy or 3-chloro substituents) in standardized assays (e.g., IC₅₀ for QR2 inhibition).

- Model Selection : In vitro vs. in vivo discrepancies may arise from metabolic stability; use hepatic microsome assays to assess CYP450-mediated degradation .

- Example: Anti-hyperlipidemic activity in Wistar rats showed 3a (4-benzoylphenyl) reduced LDL-C by 40%, while 3b (3-benzoylphenyl) was less effective, highlighting positional isomer effects .

Q. How to design analogs of N-(3-isobutoxyphenyl)-2-furamide to enhance metabolic stability?

- Methodological Answer :

- Isotopic Labeling : Replace labile protons (e.g., ortho to the amide) with deuterium to slow oxidative metabolism.

- Bioisosteres : Substitute the furan ring with thiophene (improves stability) or pyridine (enhances solubility).

- Prodrug Approach : Mask the amide as an ester to improve oral bioavailability .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of N-(3-isobutoxyphenyl)-2-furamide in metabolic disorders?

- Methodological Answer :

- Hyperlipidemia Models : Triton WR-1339-induced hyperlipidemia in Wistar rats, monitoring TC, TG, HDL-C, and LDL-C over 18–24 hours.

- Dosage : Administer 50–100 mg/kg orally; compare with statins (positive controls).

- Tissue Distribution : LC-MS/MS quantifies compound levels in liver and plasma to correlate efficacy with exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.